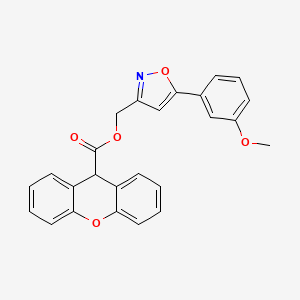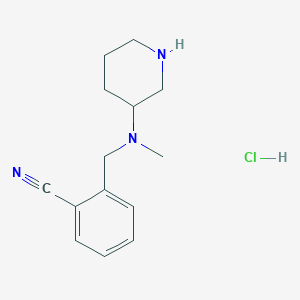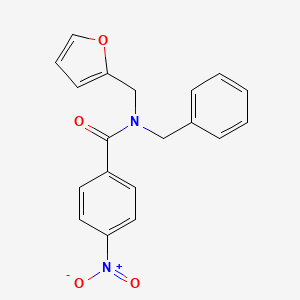
N-Boc-4-amino-2-chlorobenzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Boc-4-amino-2-chlorobenzylamine” is a compound that involves the use of a Boc-protective group. The Boc (tert-butyloxycarbonyl) group is a common protective group used in organic synthesis, particularly for the protection of amines . The Boc group is stable towards most nucleophiles and bases . Primary amines are unique because they can accommodate two such groups .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate has been described . Selective N-Boc protection was achieved in excellent yields .Molecular Structure Analysis
The molecular structure of “this compound” involves the Boc group, which is stable towards most nucleophiles and bases . The Boc group plays a pivotal role in the synthesis of multifunctional targets .Chemical Reactions Analysis
The Boc group can be cleaved by mild acidolysis . A vast array of acidic, neutral, and basic reagents have been applied as catalysts for this transformation . The Boc group is stable towards most nucleophiles and bases .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are related to the presence of the Boc group. The Boc group is stable towards most nucleophiles and bases .Aplicaciones Científicas De Investigación
Phosphitylating Agent in Synthesis
N-Boc-4-amino-2-chlorobenzylamine plays a role in the synthesis of phosphopeptides. For example, N, N-diisopropyl-bis(4-chlorobenzyl) phosphoramidite, a related compound, has been used for the phosphorylation of Boc-protected amino acids like Boc-Ser-OMe, leading to the formation of protected phosphopeptides. This highlights the compound's utility in peptide synthesis and modification (Bont, Boom, & Liskamp, 1990).
Amidation of (Hetero)arenes
In the field of synthetic chemistry, this compound-related compounds are used in the C-H amidation of (hetero)arenes. This process uses N-chlorocarbamates as amino sources, demonstrating the compound's significance in synthesizing primary arylamines, which are crucial in various scientific fields (Xie, Yoon, & Chang, 2016).
Synthesis of tert-Butyl Esters of N-Protected Amino Acids
Tert-butyl fluorocarbonate (Boc-F) is used efficiently for synthesizing tert-butyl esters of N-protected amino acids, showcasing the compound's role in producing protected amino acid derivatives under mild conditions (Loffet, Galéotti, Jouin, & Castro, 1989).
Peptidomimetics Synthesis
This compound-related compounds, like N-urethane-protected amino alkyl isothiocyanates, are synthesized from protected amino acids and used in peptidomimetics synthesis. This demonstrates the compound's applicability in creating peptide-like structures for biological and medicinal research (Sureshbabu et al., 2009).
N-Boc Protection of Amine Groups
Guanidine hydrochloride has been used for the chemoselective N-Boc protection of amine groups in various compounds, indicating the broader utility of this compound in organic synthesis (Jahani, Tajbakhsh, Golchoubian, & Khaksar, 2011).
Mecanismo De Acción
Target of Action
It is known that this compound is often used in organic synthesis as an amine protecting group . The Boc group (tert-butyl carbamate) is used to protect the amine group during reactions, preventing unwanted side reactions .
Mode of Action
The mode of action of N-Boc-4-amino-2-chlorobenzylamine involves its role as a protecting group for amines in organic synthesis . The Boc group shields the amine from reacting, allowing for selective reactions to occur elsewhere on the molecule . Once the desired reactions have taken place, the Boc group can be removed, revealing the amine group for further reactions .
Biochemical Pathways
As a protecting group in organic synthesis, it plays a crucial role in the synthesis of complex organic molecules, including pharmaceuticals .
Result of Action
The result of this compound’s action is the successful synthesis of complex organic molecules with the amine group protected during reactions . This allows for selective reactions to occur elsewhere on the molecule, leading to the creation of the desired final product .
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reactants . These factors can affect the efficiency of the protection and deprotection of the amine group, and thus the overall yield of the synthesis .
Direcciones Futuras
The use of the Boc group in the synthesis of “N-Boc-4-amino-2-chlorobenzylamine” and similar compounds is a well-established practice in organic chemistry . Future research may focus on developing more efficient synthesis methods, exploring new applications, and improving our understanding of the mechanisms involved .
Propiedades
IUPAC Name |
tert-butyl N-[(4-amino-2-chlorophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(14)6-10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWADADMZZLUECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400720-72-1 |
Source


|
| Record name | tert-butyl N-[(4-amino-2-chlorophenyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid](/img/structure/B2829585.png)


![2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide](/img/structure/B2829589.png)
![(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B2829593.png)
![N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide](/img/structure/B2829597.png)
![1-(3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2829598.png)

![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2829600.png)


